

Iodo-PEG3-N3 chemical structure and properties

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Compound of Interest

Compound Name: **Iodo-PEG3-N3**
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An In-depth Technical Guide to Iodo-PEG3-N3

For researchers, scientists, and drug development professionals, **Iodo-PEG3-N3** is a valuable heterobifunctional linker molecule. Its unique structure, featuring a terminal iodide and a terminal azide group connected by a flexible triethylene glycol (PEG3) spacer, offers versatile applications in bioconjugation, proteomics, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, properties, and common experimental applications.

Chemical Structure and Properties

Iodo-PEG3-N3, also known as 1-azido-2-[2-(2-iodoethoxy)ethoxy]ethane, is characterized by its two reactive termini.^[4] The iodide group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.^{[3][5]} This allows for efficient alkylation of various nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and others.^{[5][6][7]} The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.^{[1][2][3]} The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and any conjugate it is a part of.^{[3][4]}

Below is the chemical structure of **Iodo-PEG3-N3**.

Caption: Chemical structure of **Iodo-PEG3-N3**.

Physicochemical Properties

The key properties of **Iodo-PEG3-N3** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	936917-36-1	[1] [2]
Molecular Formula	C ₈ H ₁₆ IN ₃ O ₃	[1] [4]
Molecular Weight	329.14 g/mol	[1] [2]
Appearance	Liquid / Colorless to yellow oil	[1] [5]
Purity	≥95% - 99.21%	[1] [2] [8]
Solubility	Soluble in water and polar organic solvents	[5]
Storage Conditions	-20°C, protect from light	[1] [3] [5]
Shipping Conditions	Room temperature	[1] [5]

Core Applications in Research and Drug Development

Iodo-PEG3-N3 is a bifunctional linker primarily used in the synthesis of complex biomolecules and therapeutic agents.

- **PROTAC Synthesis:** A major application is in the construction of PROTACs.[\[1\]](#)[\[2\]](#) PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[\[1\]](#) **Iodo-PEG3-N3** serves as the flexible linker connecting the target protein ligand to the E3 ligase ligand.
- **Bioconjugation and Click Chemistry:** The azide and iodo groups provide orthogonal reactivity. The highly reactive iodide can be used to attach the linker to a biomolecule via nucleophilic substitution, while the azide remains available for a subsequent click chemistry reaction with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug payload.[\[1\]](#)[\[3\]](#)[\[5\]](#) This allows for precise, stepwise construction of complex conjugates.[\[9\]](#)
- **Drug Delivery:** The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates, enhancing solubility and potentially extending circulation half-life.[\[3\]](#)[\[6\]](#)[\[10\]](#)

Experimental Protocols

While specific experimental conditions should always be optimized for the particular reactants involved, the following sections provide detailed methodologies for the synthesis and application of PEG-based linkers like **Iodo-PEG3-N3**.

Synthesis of an Azido-PEG Derivative (General Protocol)

The synthesis of **Iodo-PEG3-N3** typically involves a two-step process starting from a PEG diol, which is first converted to a mesylate intermediate and then to the final azide product.

Step 1: Mesylation of a Hydroxyl-Terminated PEG This protocol is adapted from general procedures for mesylating PEG alcohols.[\[11\]](#)

- Preparation: Dissolve the starting PEG-alcohol (1.0 eq) and triethylamine (Et_3N , 2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
- Cooling: Cool the reaction mixture to -10°C or 0°C using an ice-salt or ice bath.[\[11\]](#)
- Mesyl Chloride Addition: Slowly add a solution of mesyl chloride (MsCl , 1.5 eq) in DCM to the cooled mixture over 30 minutes.[\[10\]](#)
- Reaction: Allow the reaction to stir at 0°C for 90 minutes, then warm to room temperature and continue stirring for an additional 2 hours.[\[10\]](#)
- Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash sequentially with 3% HCl and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield the PEG-mesylate intermediate, which can be used in the next step without further purification.[\[10\]](#)[\[11\]](#)

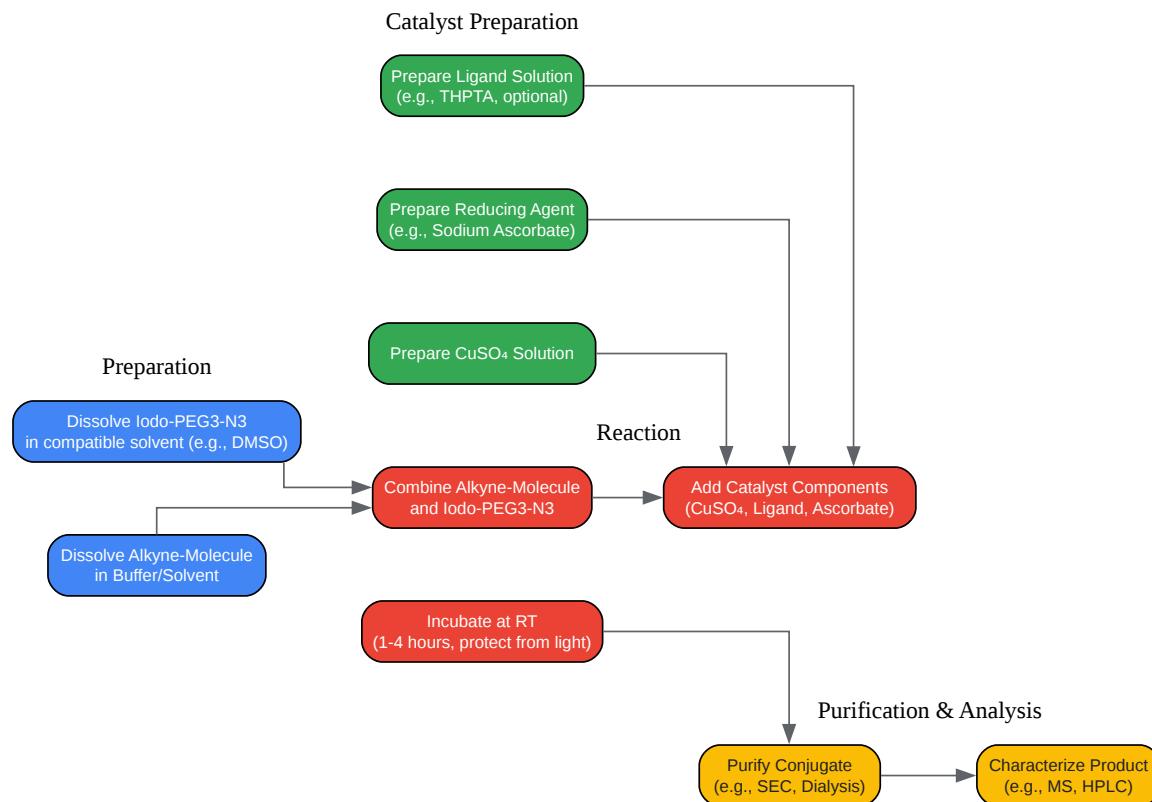
Step 2: Azidation of the PEG-Mesylate This protocol is based on the conversion of mesylated PEGs to azides.[\[11\]](#)

- Preparation: Dissolve the dry PEG-mesylate intermediate (1.0 eq) in ethanol.
- Sodium Azide Addition: Add sodium azide (NaN_3 , 1.5 eq) to the solution.[\[11\]](#)

- Reaction: Heat the mixture to reflux and maintain for 12 hours.[11]
- Work-up: After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the resulting residue in DCM.
- Purification: Wash the organic solution, dry it over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the final azide-PEG product.[11]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for conjugating an azide-containing molecule like **Iodo-PEG3-N3** to an alkyne-functionalized biomolecule (e.g., a protein or drug).



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Caption: Experimental workflow for a typical CuAAC reaction.

- Reactant Preparation: Dissolve the alkyne-modified molecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4).^[9] Dissolve **Iodo-PEG3-N3** in a compatible organic co-solvent like DMSO.

- Reaction Mixture: In a reaction vessel, combine the alkyne-modified molecule with a molar excess (typically 4-10 fold) of **Iodo-PEG3-N3**.^[9]
- Catalyst Preparation: In a separate tube, pre-mix copper(II) sulfate (CuSO_4) with a copper-stabilizing ligand (e.g., THPTA) if used.^[9]
- Initiation: Add the copper catalyst to the main reaction mixture. Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.^[9]
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.^[9] Gentle mixing is recommended.
- Purification: Upon completion, purify the resulting conjugate to remove excess linker and catalyst components. Common methods include size-exclusion chromatography (SEC), dialysis, or precipitation.^[9]
- Characterization: Analyze the final conjugate using techniques like mass spectrometry (MS), HPLC, or SDS-PAGE to confirm successful conjugation and assess purity.

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